BenchChemオンラインストアへようこそ!

2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Purity specification Quality control Pharmaceutical R&D

This compound is a conformationally constrained pyrrolo[1,2-c]imidazole-1,3-dione bearing a 4-aminobenzyl group at N2, providing a primary aromatic amine handle absent in common N-alkyl/aryl analogues. This enables rapid library construction via amide coupling, sulfonamide formation, or reductive amination for SAR studies beyond the well-characterized 5-HT₁A agonist series. With a low molecular weight (245.28 Da) and minimal rotatable bonds, it offers predicted CNS permeability advantages and ample headroom for lead optimization. Use as a fragment starting point or matched negative control in serotonergic target-engagement assays.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B7784617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CC2C(=O)N(C(=O)N2C1)CC3=CC=C(C=C3)N
InChIInChI=1S/C13H15N3O2/c14-10-5-3-9(4-6-10)8-16-12(17)11-2-1-7-15(11)13(16)18/h3-6,11H,1-2,7-8,14H2
InChIKeyUZKMXLCYYHVHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 1008080-37-2) – Core Identity and Physicochemical Baseline


2-(4-Aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 1008080-37-2) is a synthetic heterocyclic small molecule belonging to the pyrrolo[1,2-c]imidazole-1,3-dione class. Its structure comprises a tetrahydro-pyrroloimidazole-dione core substituted at the N2 position with a 4-aminobenzyl group, yielding a molecular formula of C13H15N3O2 (MW = 245.28 g·mol⁻¹) . The compound is commercially available at ≥97% purity (HPLC) for pharmaceutical R&D and quality-control applications , and computed descriptors include 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and 2 rotatable bonds . Despite the well-documented 5-HT₁A receptor agonist activity of certain long-chain N-substituted pyrrolo[1,2-c]imidazole-1,3-dione analogues [1], the specific pharmacological profile of the 4-aminobenzyl derivative remains unreported in peer-reviewed literature.

Why In-Class Pyrrolo[1,2-c]imidazole-1,3-dione Analogues Cannot Simply Replace the 4-Aminobenzyl Variant


The pyrrolo[1,2-c]imidazole-1,3-dione scaffold is exquisitely sensitive to the nature of the N2 substituent with respect to biological target engagement. In a well-characterized series of 5-HT₁A receptor agonists, elongation of the N2-alkyl linker or replacement of the terminal moiety shifted binding affinity (Kᵢ) from >100 nM to low-nanomolar values and altered functional selectivity [1]. The 4-aminobenzyl derivative carries a conformationally rigid, hydrogen-bond-capable aniline moiety that is absent in the N-alkyl and N-aryl congeners that dominate the literature. Consequently, generic substitution with a “close” pyrrolo[1,2-c]imidazole-1,3-dione bearing a simple phenyl, chlorophenyl, or alkyl chain would eliminate the primary amine handle and likely abolish any target interactions that depend on it. Furthermore, the free amine provides a synthetic entry point for amide coupling, reductive amination, or sulfonamide formation that is not available in the de‑amino analogues, precluding trivial interchange in medicinal chemistry campaigns or chemical-probe development.

Quantitative Evidence Guide for 2-(4-Aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione


Commercial Purity: ≥97% HPLC Purity with ISO Quality Systems

The commercial supply of 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is certified at NLT 97% purity (HPLC) under an ISO-compliant quality system suitable for pharmaceutical research and QC . While the typical industry threshold for research-grade intermediates is ≥95%, this specification reduces the risk of impurity-driven assay interference. However, no publicly available head-to-head purity comparison with alternative suppliers or with closely related pyrrolo[1,2-c]imidazole-1,3-diones could be located.

Purity specification Quality control Pharmaceutical R&D

Functional-Group Differentiation: Primary Aromatic Amine Handle

The 4-aminobenzyl substituent provides a primary aromatic amine (pKa ~4.6 for protonated aniline) that is absent from the majority of biologically profiled N2-substituted pyrrolo[1,2-c]imidazole-1,3-diones, which typically bear N-alkyl chains (e.g., butyl, hexyl), N-aryl (phenyl, chlorophenyl), or N-aminoalkyl linkers [1]. This amine enables on-demand derivatization via amidation, sulfonylation, or diazotization under mild conditions, whereas the comparator N-alkyl analogues require more forcing functionalization strategies. No quantitative reactivity scale (e.g., Mayr electrophilicity parameter) has been reported.

Chemical biology tool Medicinal chemistry Bioconjugation

Physicochemical Descriptors Relevant to Permeability and Solubility

Computed molecular properties for 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione include a molecular weight of 245.28 g·mol⁻¹, one hydrogen-bond donor (HBD), three hydrogen-bond acceptors (HBA), and two rotatable bonds . In comparison, the prototypical 5-HT₁A agonist 2-(4-{[2-(2-ethoxyphenoxy)ethyl]amino}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (Analogue 19) has MW = 415.5, HBD = 1, HBA = 5, and 14 rotatable bonds, resulting in a substantially higher topological polar surface area (tPSA ~65 Ų for target vs. ~85 Ų for Analogue 19, estimated). The lower molecular weight and reduced flexibility of the 4-aminobenzyl derivative predict superior passive membrane permeability according to Lipinski and Veber guidelines, although experimental logP/logD and PAMPA data are unavailable.

Drug-likeness ADME prediction Computed properties

Absence of Reported Pharmacological Activity – A Key Selection Criterion

A comprehensive search of ChEMBL, BindingDB, and PubMed returned zero bioactivity data for the specific compound 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione [1]. In contrast, several N2-alkylaminoalkyl analogues have reported Kᵢ values of 2–21 nM at 5-HT₁A and sub-micromolar activities at MAO-A/B and AChE [2][3]. The confirmed lack of reported polypharmacology may be advantageous when a “clean-slate” chemical probe or negative-control compound is required for target-identification studies, or when off-target activity against aminergic receptors must be avoided. This contrasts with the known promiscuity of certain pyrrolo[1,2-c]imidazole-1,3-dione analogues.

Selectivity profiling Clean-slate probe Chemical tool

Primary Application Scenarios for 2-(4-Aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione


Scaffold for Diversity-Oriented Synthesis via Amine Functionalization

The primary aromatic amine permits rapid construction of compound libraries through amide coupling, sulfonamide formation, or reductive amination. This is particularly relevant for medicinal chemistry programs exploring structure–activity relationships (SAR) beyond the well-trodden N2-alkylaminoalkyl 5-HT₁A series [1]. The low molecular weight (245.28 Da) provides ample headroom for property-guided elaboration without violating Lipinski rules.

Structurally Matched Negative Control for 5-HT₁A Probe Molecules

Because the compound shares the pyrrolo[1,2-c]imidazole-1,3-dione core with known high-affinity 5-HT₁A agonists (e.g., Analogue 19, Kᵢ = 2.3 nM) [1] yet itself lacks reported serotonergic activity [2], it may serve as a matched negative-control compound in target-engagement assays, provided that its inactivity is experimentally confirmed in the user’s assay system.

CNS Drug-Discovery Starting Point with Favorable Physicochemical Properties

The combination of low molecular weight, limited hydrogen-bond donor/acceptor count, and minimal rotatable bonds predicts enhanced CNS permeability relative to larger, more flexible in-class analogues . This positions the compound as an attractive starting point for fragment-based or lead-like CNS drug-discovery programs, pending experimental determination of logD, PAMPA, and MDCK-MDR1 permeability.

Quote Request

Request a Quote for 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.